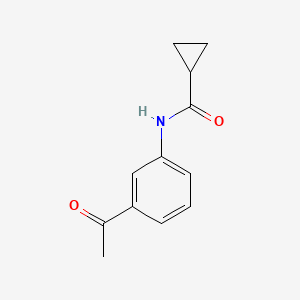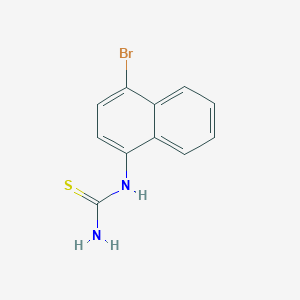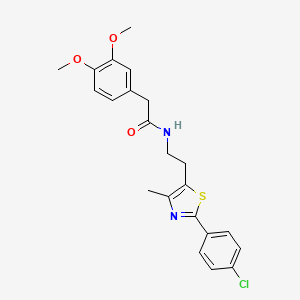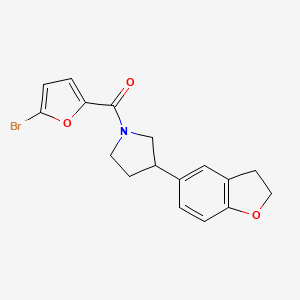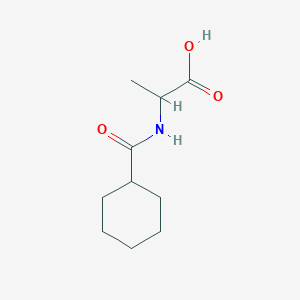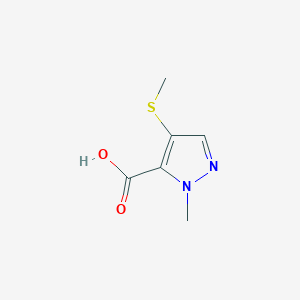
2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Green Chemistry
2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid and related compounds have demonstrated significant potential in the field of green chemistry, particularly as catalysts for the synthesis of various organic compounds. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, showing catalytic efficiency in the synthesis of compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and solvent-free conditions. These catalysts present a sustainable approach to organic synthesis, highlighting the importance of such compounds in facilitating environmentally friendly chemical reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Antioxidant Activity
Compounds derived from or related to this compound have been explored for their antioxidant properties. New thiosemicarbazide derivatives, synthesized from 2-(ethylsulfanyl)benzohydrazide and various aryl isothiocyanates, demonstrated potent antioxidant activities. Some of these compounds showed superior radical scavenging ability compared to standard antioxidants, indicating the potential of this compound derivatives as effective antioxidants in pharmaceutical and food industries (Nazarbahjat et al., 2014).
Synthesis and Characterization
Research has focused on the synthesis and characterization of this compound and its derivatives, offering insights into their potential applications in various fields. Studies have optimized the synthesis processes and investigated the properties of these compounds, paving the way for their use in chemical synthesis, pharmaceuticals, and material science. The synthesis of 1-methyl-pyrazole-3-carboxylic acid, for example, demonstrates the methodological advancements in producing pyrazole derivatives efficiently (Yuan-fu, 2011).
Zukünftige Richtungen
Wirkmechanismus
The action environment, including factors like pH, temperature, and the presence of other molecules, can significantly influence a compound’s action, efficacy, and stability. For instance, solution studies on pyrazoles are highly influenced by the solvent, given their basic character, polarizability, and ability to exchange protons intermolecularly .
Eigenschaften
IUPAC Name |
2-methyl-4-methylsulfanylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKJRFNHKSMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)
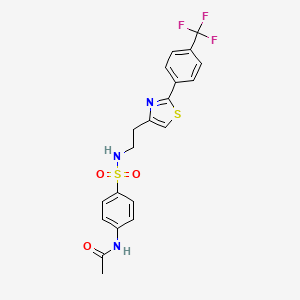

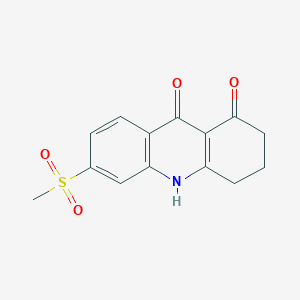
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

